Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Description
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a multifunctional synthetic compound featuring a hexahydropyrano-dioxin core substituted with azido (-N₃), hydroxyl (-OH), and phenyl groups. The structure is further modified with a tert-butyl ester and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group on the propanoate side chain. This compound exemplifies a hybrid scaffold combining carbohydrate-like motifs (pyrano-dioxin) with peptide-mimetic elements (Fmoc-amino acid), making it relevant for applications in drug discovery, bioconjugation, and materials science. Key functional groups include:
Properties
IUPAC Name |
tert-butyl 3-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOABRVKHDUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the desired functional groups in a controlled manner. Common synthetic routes may include:
Formation of the pyrano[3,2-D][1,3]dioxin ring: This step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the azido group: Azidation reactions are performed using sodium azide or other azidating agents.
Protection and deprotection steps: Protecting groups such as tert-butyl and fluorenylmethoxycarbonyl are used to protect sensitive functional groups during intermediate steps and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Staudinger reduction with triphenylphosphine.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azido group will produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The azido group may participate in click chemistry reactions, while the hydroxy and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The target compound’s pyrano-dioxin core and azido group introduce synthetic challenges compared to simpler carbazoles or hydrazine derivatives. For example, carbazole derivatives (e.g., compound 9b in ) are synthesized via Suzuki-Miyaura coupling (70% yield), whereas azide-containing compounds often require specialized handling due to explosive risks.
- Protection Strategies : The Fmoc group in the target compound parallels Fmoc-protected hydrazine carboxylates (88% yield in ), both leveraging base-labile protection for stepwise synthesis.
- Spectroscopic Signatures :
Computational Similarity Metrics
Tanimoto Coefficient Analysis: Using Morgan fingerprints or MACCS keys (as in ), the target compound likely shares <50% similarity with carbazoles (e.g., compound 9b) due to divergent core scaffolds. However, it may show higher similarity (~60–70%) with Fmoc-protected amino acid derivatives (e.g., ) due to shared protection strategies and ester functionalities.
Chemical Space Networking: Grouping compounds by Murcko scaffolds and Tanimoto thresholds (≥0.5) would cluster the target compound with other pyrano-dioxin derivatives, whereas carbazoles and iridoid glycosides form separate clusters.
Bioactivity Correlations
While direct bioactivity data for the target compound is unavailable, structurally related compounds provide insights:
- Fmoc-amino acid derivatives: Used in peptide synthesis and enzyme inhibition studies due to their stability and modularity .
- Carbazoles : Exhibit anticancer and antimicrobial activities, often linked to planar aromatic systems interacting with DNA or enzymes .
- Iridoid glycosides: Known for antioxidant and anti-inflammatory properties, driven by hydroxyl and glycoside groups .
Bioactivity clustering (as in ) suggests the target compound’s azido and Fmoc groups may confer unique interactions with proteins or nucleic acids, distinct from carbazoles or glycosides.
Biological Activity
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, identified by CAS number 878483-02-4, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Recent studies have shown that this compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis signaling. The azido group is particularly noted for its potential in photochemical reactions that may selectively target cancer cells.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. It appears to disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early and late apoptotic cells post-treatment.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of membrane integrity as confirmed by electron microscopy.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. The half-life and metabolic pathways are still under investigation, but initial findings indicate that it undergoes hepatic metabolism.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
